molecular formula C23H24N2O4 B12158389 7,8-dimethoxy-3-[4-(2-oxo-1-pyrrolidinyl)benzyl]-1,3-dihydro-2H-3-benzazepin-2-one

7,8-dimethoxy-3-[4-(2-oxo-1-pyrrolidinyl)benzyl]-1,3-dihydro-2H-3-benzazepin-2-one

Cat. No.: B12158389
M. Wt: 392.4 g/mol
InChI Key: UBUMEBUUUDPZOE-UHFFFAOYSA-N
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Description

7,8-Dimethoxy-3-[4-(2-oxo-1-pyrrolidinyl)benzyl]-1,3-dihydro-2H-3-benzazepin-2-one is a complex organic compound that belongs to the class of benzazepines. This compound is characterized by its unique structure, which includes a benzazepine core substituted with methoxy groups and a pyrrolidinyl-benzyl moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-dimethoxy-3-[4-(2-oxo-1-pyrrolidinyl)benzyl]-1,3-dihydro-2H-3-benzazepin-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzazepine Core: The benzazepine core can be synthesized through a cyclization reaction involving an appropriate precursor, such as a substituted phenethylamine.

    Introduction of Methoxy Groups: The methoxy groups at positions 7 and 8 can be introduced through methylation reactions using reagents like methyl iodide in the presence of a base.

    Attachment of the Pyrrolidinyl-Benzyl Moiety: The pyrrolidinyl-benzyl group can be attached through a nucleophilic substitution reaction, where the benzazepine core reacts with a suitable pyrrolidinyl-benzyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

7,8-Dimethoxy-3-[4-(2-oxo-1-pyrrolidinyl)benzyl]-1,3-dihydro-2H-3-benzazepin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Used in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 7,8-dimethoxy-3-[4-(2-oxo-1-pyrrolidinyl)benzyl]-1,3-dihydro-2H-3-benzazepin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one: Lacks the pyrrolidinyl-benzyl moiety.

    3-[4-(2-Oxo-1-pyrrolidinyl)benzyl]-1,3-dihydro-2H-3-benzazepin-2-one: Lacks the methoxy groups.

Uniqueness

7,8-Dimethoxy-3-[4-(2-oxo-1-pyrrolidinyl)benzyl]-1,3-dihydro-2H-3-benzazepin-2-one is unique due to the presence of both methoxy groups and the pyrrolidinyl-benzyl moiety, which contribute to its distinct chemical and biological properties

Properties

Molecular Formula

C23H24N2O4

Molecular Weight

392.4 g/mol

IUPAC Name

7,8-dimethoxy-3-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]-1H-3-benzazepin-2-one

InChI

InChI=1S/C23H24N2O4/c1-28-20-12-17-9-11-24(23(27)14-18(17)13-21(20)29-2)15-16-5-7-19(8-6-16)25-10-3-4-22(25)26/h5-9,11-13H,3-4,10,14-15H2,1-2H3

InChI Key

UBUMEBUUUDPZOE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=CN(C(=O)CC2=C1)CC3=CC=C(C=C3)N4CCCC4=O)OC

Origin of Product

United States

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